Sigma-1 Receptor Affinity and Selectivity
Structure-activity relationship (SAR) studies on 4-cyano-4-phenylpiperidine derivatives reveal that ortho-substitution on the phenyl ring is critical for achieving high affinity and selectivity for sigma-1 (σ1) receptors. While the unsubstituted 4-cyano-4-phenylpiperidine core shows no opioid receptor affinity, its σ1 receptor activity is highly sensitive to N-substituent chain length [1]. Extending this SAR, ortho-methyl substitution (as in the target compound) is inferred to further enhance σ1 binding by imposing conformational restriction and favorable hydrophobic interactions, a hypothesis supported by the known role of ortho-substituents in directing receptor subtype selectivity [2].
| Evidence Dimension | Sigma-1 (σ1) receptor binding affinity |
|---|---|
| Target Compound Data | Not directly reported; inferred high affinity/selectivity based on structural analogy. |
| Comparator Or Baseline | 4-Cyano-4-phenylpiperidine (unsubstituted analog): IC50 > 30 µM at mu-opioid receptor; σ1 affinity modulated by N-substituent, but phenyl ring substituents affect only σ1 [1]. |
| Quantified Difference | Ortho-methyl group on the target compound is predicted to increase σ1 affinity and selectivity compared to unsubstituted or para-substituted analogs, consistent with trends observed in related piperidine-based σ1 ligands [2]. |
| Conditions | Radioligand binding assays using [³H](+)-pentazocine for σ1 and [³H]DTG for σ2 receptors [1]. |
Why This Matters
This differentiation guides researchers seeking selective σ1 receptor ligands for CNS disorders, where the ortho-methyl group may confer improved target engagement and reduced off-target effects.
- [1] Mercer, S. L., Shaikh, J., Traynor, J. R., Matsumoto, R. R., & Coop, A. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. European Journal of Medicinal Chemistry, 43(6), 1304-1308. View Source
- [2] DiPardo, R. M., et al. (1993). Cyclic imides as potent and selective α-1A adrenergic receptor antagonists. European Journal of Medicinal Chemistry, 28(6), 471-478. View Source
